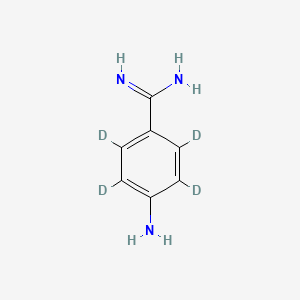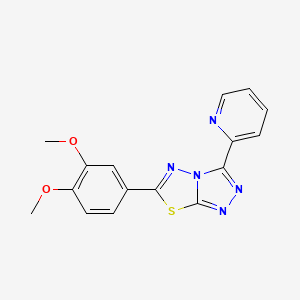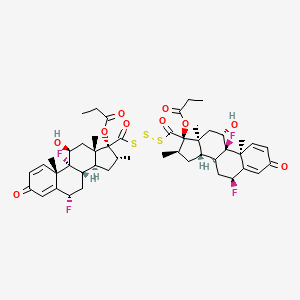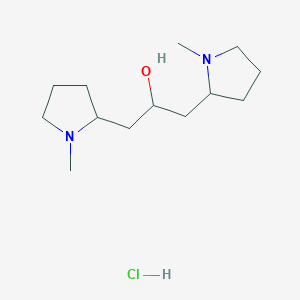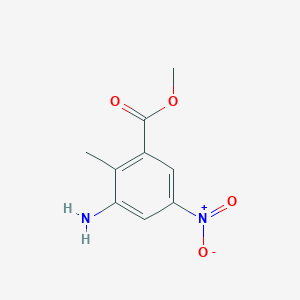
Methyl 3-amino-2-methyl-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of methyl 3-amino-2-methyl-5-nitrobenzoate and related compounds involves various chemical reactions, highlighting the versatility and complexity of organic synthesis techniques. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a closely related compound, showcases a simple Fischer esterification reaction. This process, designed as an educational experiment, illustrates the synthesis as a one-pot reaction with a notable yield after purification (Kam, Levonis, & Schweiker, 2020). Another method details the synthesis of 5-methyl-2-nitrobenzoic acid from methyl 3-methylbenzoate, emphasizing the importance of selectivity and green chemistry principles in the nitration process (Mei, Yao, Yu, & Yao, 2018).
Molecular Structure Analysis
Research on compounds similar to methyl 3-amino-2-methyl-5-nitrobenzoate demonstrates the intricate hydrogen bonding and molecular interactions that define their structures. For instance, studies on isomeric molecules reveal complex sheets and chains of edge-fused rings, underpinned by a mixture of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating the role of molecular geometry in dictating the physical and chemical behavior of these compounds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
Methyl 3-amino-2-methyl-5-nitrobenzoate undergoes various chemical reactions, showcasing its reactivity and the impact on its physical and chemical properties. The compound's structure enables interactions through hydrogen bonding, influencing its synthesis routes and the formation of different molecular complexes. These reactions not only illustrate the compound's reactivity but also highlight the potential for creating diverse derivatives with unique properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Physical Properties Analysis
The physical properties of methyl 3-amino-2-methyl-5-nitrobenzoate, such as its crystalline structure, are crucial for understanding its behavior in different environments and applications. The crystal structure analysis provides insights into the compound's stability, solubility, and reactivity, which are essential for its use in synthesis and other chemical processes (Mrozek & Głowiak, 2004).
Chemical Properties Analysis
The chemical properties of methyl 3-amino-2-methyl-5-nitrobenzoate reflect its potential for further chemical transformations and its role in the synthesis of more complex molecules. Studies on related compounds demonstrate the importance of nitro and amino groups in mediating chemical reactions, such as nitration, reduction, and condensation, which are pivotal for creating a wide range of organic molecules with diverse functionalities (Nguyen, Ermolenko, & Al‐Mourabit, 2013).
科学的研究の応用
J. Portilla et al. (2007) explored the structural properties of similar nitrobenzoates, highlighting its potential in materials science and crystallography (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Another study by J. Portilla et al. (2007) further investigated the hydrogen-bonded structures of related compounds, which can be relevant in the study of molecular interactions and crystal engineering (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Caleb M Kam et al. (2020) presented a synthesis experiment for an educational setting, demonstrating its use as a teaching tool in organic chemistry (Kam, Levonis, & Schweiker, 2020).
Wen-yi Mei et al. (2018) developed a new, environmentally friendly process for synthesizing a related nitrobenzoic acid, which could be significant in green chemistry and sustainable manufacturing processes (Mei, Yao, Yu, & Yao, 2018).
He-Ying Xiao (2007) synthesized pharmaceutical intermediates from a related compound, suggesting applications in drug development (Xiao, 2007).
Zheng Jian-hong (2012) synthesized 2-Amino-3-methylbenzoic acid, indicating potential applications in synthetic organic chemistry and pharmaceuticals (Jian-hong, 2012).
Nong Wang and Qi Shi (2011) studied the synthesis and characterization of a silver(I) complex with a related compound, pointing towards applications in coordination chemistry and materials science (Wang & Shi, 2011).
Ren Li-jun (2008) improved the synthesis method for a related compound, showing relevance in industrial chemistry and process optimization (Li-jun, 2008).
特性
IUPAC Name |
methyl 3-amino-2-methyl-5-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLLYARQPPIGME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-methyl-5-nitrobenzoate | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)
